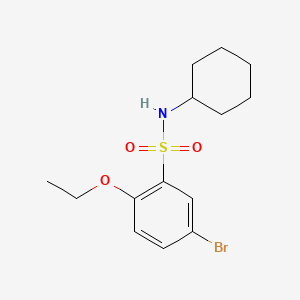

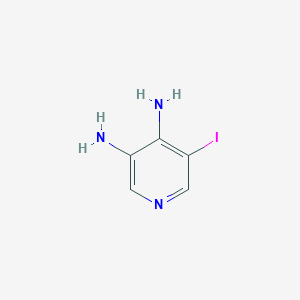

![molecular formula C19H20N2O3 B2493613 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide CAS No. 921835-51-0](/img/structure/B2493613.png)

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoxazepine derivatives, akin to the compound , often involves multicomponent reactions that facilitate the formation of the complex heterocyclic structures. For instance, novel methods have enabled the creation of tetrahydrodibenzo[b,f]furo[2,3-d]oxepine derivatives through systematic synthetic approaches, highlighting the versatility in generating substituted phenylthiazolidin derivatives with potential therapeutic properties (Trabanco et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzoxazepine core, a seven-membered heterocyclic ring containing both oxygen and nitrogen. This core is crucial for the compound's interaction with biological targets. X-ray crystallography and spectroscopic methods are typically employed to confirm the structural integrity and to elucidate the configuration of these molecules (Al-Hourani & Al Lawati, 2019).

Chemical Reactions and Properties

Benzoxazepine derivatives undergo various chemical reactions, facilitating the introduction of functional groups that modulate their chemical properties. These reactions include nucleophilic substitution, cyclization, and condensation, which are pivotal in enhancing the compound's complexity and functional diversity. Notably, the compound's reactivity is influenced by its electronic configuration and the presence of electron-withdrawing or donating substituents (Shaabani et al., 2010).

Physical Properties Analysis

The physical properties of benzoxazepine derivatives, including solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, particularly in pharmaceutical formulations where solubility and bioavailability are of paramount importance.

Chemical Properties Analysis

The chemical properties, such as stability, reactivity, and pH sensitivity, dictate the compound's interaction with biological systems and its overall efficacy as a therapeutic agent. The electron-donating or withdrawing nature of substituents attached to the benzoxazepine ring plays a crucial role in determining its acidity, basicity, and susceptibility to hydrolysis or oxidation.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Research into chemicals structurally related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide has focused on their synthesis, crystal structure, and photophysical properties. For instance, studies have highlighted the synthesis of novel fused oxazapolycyclic skeletons, which show strong blue emission in dichloromethane, indicating potential applications in the development of fluorescent materials or probes for scientific research (Petrovskii et al., 2017). Similarly, research on benzimidazole-tethered oxazepine heterocyclic hybrids has been conducted, revealing insights into their molecular structure and potential for nonlinear optical (NLO) applications, suggesting their utility in materials science and photonic technologies (Almansour et al., 2016).

Agricultural Applications

In agriculture, research has explored the use of related chemical structures in the formulation of nanoparticle systems for the sustained release of fungicides, demonstrating enhanced efficacy and reduced environmental toxicity (Campos et al., 2015). Such advancements offer promising avenues for improving crop protection strategies while minimizing adverse ecological impacts.

Pharmacological Exploration

On the pharmacological front, related compounds have been evaluated for their potential in various therapeutic areas, including as serotonin-3 (5-HT3) receptor antagonists for the treatment of conditions such as migraine, indicating the role of these chemicals in developing new medications (Harada et al., 1995). Moreover, studies on novel 2-N,N-dimethylaminomethyl-2,3,3a,12b-tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives have shed light on their antidepressant/anxiolytic and anti-nociceptive properties, underscoring the potential of such compounds in psychiatric and pain management therapies (Bartolomé et al., 2005).

Propriétés

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12-4-6-13(7-5-12)17(22)20-14-8-9-15-16(10-14)24-11-19(2,3)18(23)21-15/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVGEDLAWQWBTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

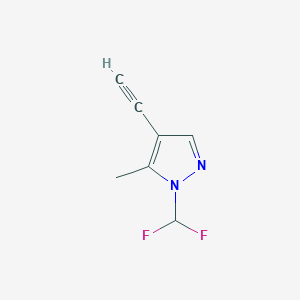

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)

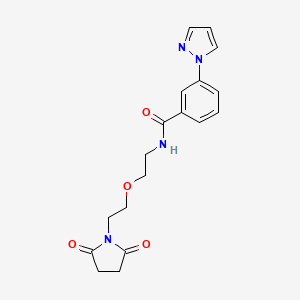

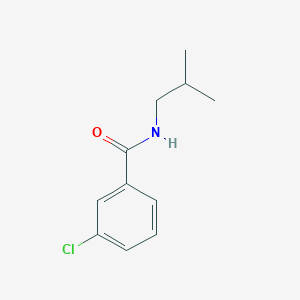

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)

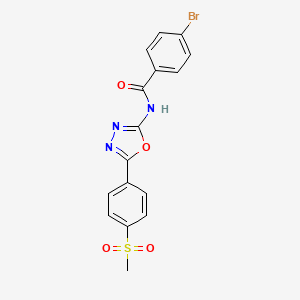

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)

![ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2493540.png)

![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)

![2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide](/img/structure/B2493548.png)

![N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493550.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)